molecular formula C14H9ClO2 B027588 4-Chloro-2h-benzo[h]chromene-3-carbaldehyde CAS No. 109179-59-1

4-Chloro-2h-benzo[h]chromene-3-carbaldehyde

Cat. No. B027588
CAS RN: 109179-59-1
M. Wt: 244.67 g/mol
InChI Key: HRTWHDUIRCPURI-UHFFFAOYSA-N
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Description

4-Chloro-2h-benzo[h]chromene-3-carbaldehyde, also known as CBDA-Cl, is a chemical compound that belongs to the family of chromenes. It is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBDA-Cl has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-Chloro-2h-benzo[h]chromene-3-carbaldehyde is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been found to exhibit anti-inflammatory and analgesic effects. In addition, this compound has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Chloro-2h-benzo[h]chromene-3-carbaldehyde in lab experiments is that it is a synthetic compound that can be easily synthesized in high purity. This compound also exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of this compound.

Future Directions

There are several future directions for research on 4-Chloro-2h-benzo[h]chromene-3-carbaldehyde. One area of research is the development of this compound as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells, and further research is needed to investigate its potential as a cancer treatment. Another area of research is the development of this compound as a potential treatment for inflammatory diseases. This compound has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for further investigation. Finally, further research is needed to fully elucidate the mechanism of action of this compound, which will help in the development of more effective therapeutic applications.

Synthesis Methods

4-Chloro-2h-benzo[h]chromene-3-carbaldehyde can be synthesized using a variety of methods, including the reaction of 4-chloro-2H-chromene-3-carbaldehyde with appropriate reagents. One of the most common methods for synthesizing this compound involves the reaction of 4-chloro-2H-chromene-3-carbaldehyde with a mixture of sodium borohydride and acetic acid. This method has been found to be efficient and yields high purity this compound.

Scientific Research Applications

4-Chloro-2h-benzo[h]chromene-3-carbaldehyde has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

109179-59-1

Molecular Formula

C14H9ClO2

Molecular Weight

244.67 g/mol

IUPAC Name

4-chloro-2H-benzo[h]chromene-3-carbaldehyde

InChI

InChI=1S/C14H9ClO2/c15-13-10(7-16)8-17-14-11-4-2-1-3-9(11)5-6-12(13)14/h1-7H,8H2

InChI Key

HRTWHDUIRCPURI-UHFFFAOYSA-N

SMILES

C1C(=C(C2=C(O1)C3=CC=CC=C3C=C2)Cl)C=O

Canonical SMILES

C1C(=C(C2=C(O1)C3=CC=CC=C3C=C2)Cl)C=O

Origin of Product

United States

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